(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Formation of the substituted phenyl group: The 3-chloro-4-methoxyphenyl group can be synthesized through electrophilic aromatic substitution reactions.
Coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the substituted phenyl group in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology and Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- (E)-2-(benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of the 3-chloro-4-methoxyphenyl group in (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile may confer unique chemical properties, such as altered reactivity or binding affinity, compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRROKCUUSYXJR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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